molecular formula C16H17NO2S B5748368 2-(Cyclohexylamino)-3-sulfanylnaphthalene-1,4-dione

2-(Cyclohexylamino)-3-sulfanylnaphthalene-1,4-dione

Cat. No.: B5748368
M. Wt: 287.4 g/mol
InChI Key: NPJRDHQMUXBOSX-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)-3-sulfanylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a cyclohexylamino group and a sulfanyl group attached to a naphthalene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)-3-sulfanylnaphthalene-1,4-dione typically involves the reaction of 2-amino-3-sulfanylnaphthalene-1,4-dione with cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and other additives may be employed to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)-3-sulfanylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

    Substitution: The amino and sulfanyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)-3-sulfanylnaphthalene-1,4-dione involves its interaction with cellular targets, leading to various biological effects. The compound can interact with enzymes and proteins, modulating their activity. It may also generate reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to cell death or other biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexylamino)benzoic acid
  • Cyclohexylamine
  • Naphthoquinone derivatives

Uniqueness

2-(Cyclohexylamino)-3-sulfanylnaphthalene-1,4-dione is unique due to the presence of both cyclohexylamino and sulfanyl groups on the naphthoquinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(cyclohexylamino)-3-sulfanylnaphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-14-11-8-4-5-9-12(11)15(19)16(20)13(14)17-10-6-2-1-3-7-10/h4-5,8-10,17,20H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJRDHQMUXBOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C(=O)C3=CC=CC=C3C2=O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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